![molecular formula C9H10ClN3O2 B3015984 N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide CAS No. 869947-04-6](/img/structure/B3015984.png)
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide” is a chemical compound with the CAS Number: 869947-04-6 . It has a molecular weight of 227.65 . The IUPAC name for this compound is N-(4-chlorobenzyl)-2-hydrazino-2-oxoacetamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)5-12-8(14)9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Biological Effects and Toxicity
A review by Kennedy (2001) on the biological effects of acetamide, formamide, and their derivatives highlighted the commercial importance of these chemicals and the considerable addition to our knowledge regarding their biological consequences of exposure in humans over the years. The study suggests that biological responses vary among these chemicals, reflecting their material biology and usage. The review also touches upon the expanded information on the environmental toxicology of these materials, providing insights into their biological impact and potential applications in scientific research (Kennedy, 2001).
Antitubercular Activity of Hydrazinecarboxamide Derivatives
Research by Asif (2014) evaluated the antitubercular activity of certain hydrazinecarboxamide derivatives, including their efficacy against M. tuberculosis and other mycobacteria. The study found that some derivatives displayed comparable in vitro efficacy to standard treatments, pointing to their potential use in scientific research for developing new anti-TB compounds (Asif, 2014).
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)5-12-8(14)9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLQZCHWSEKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



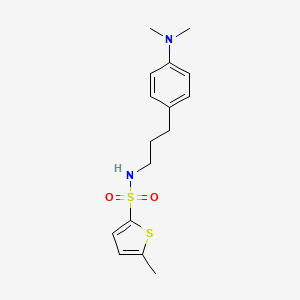
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
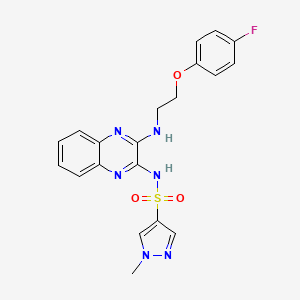
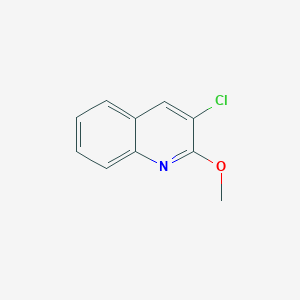
![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
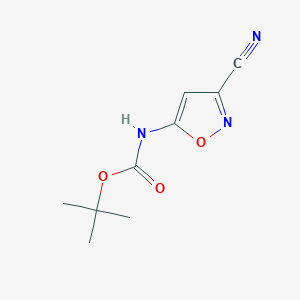
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
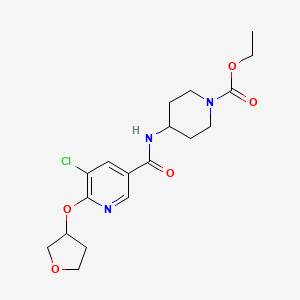
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)